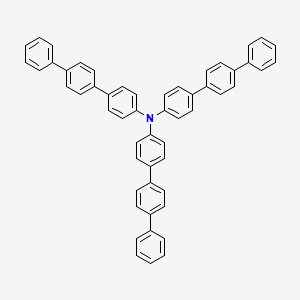
Tri-(p-terphenyl-4-yl) amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-(p-terphenyl-4-yl)amine is a fascinating molecule belonging to the class of amorphous molecular materials . It is based on π-electron systems and exhibits relatively high glass-transition temperatures . Specifically, it comprises three p-terphenyl units, each with a central benzene ring substituted by two phenyl groups. These molecules are starburst precursors and have intriguing properties that make them suitable for various applications .
Molecular Structure Analysis
The molecular structure of Tri-(p-terphenyl-4-yl)amine consists of three identical p-terphenyl units connected through nitrogen atoms. The central benzene rings form a core, and the phenyl groups extend outward. The arrangement of these aromatic rings influences the material’s properties, including its glass-transition behavior .
Physical And Chemical Properties Analysis
- Glass-Transition Temperatures : As mentioned earlier, Tri-(p-terphenyl-4-yl)amine exhibits glass-transition temperatures of 76°C and 132°C , respectively .
- Melting Point : The compound’s melting point falls within the range of 212–214°C .
- Solubility : It is insoluble in water .
- Appearance : Typically, it appears as a white powder .
- Density : The density is approximately 1.24 g/cm³ .
Aplicaciones Científicas De Investigación
Electroluminescent Devices
Tri-(p-terphenyl-4-yl) amine (p-TTA) has been identified as a novel material for organic electroluminescent (EL) devices, particularly for emitting bright blue light. A study by Ogawa, Ohnishi, and Shirota (1997) found that p-TTA functions as a morphologically and thermally stable blue-emitting material in EL devices. The external quantum efficiency was estimated to be 0.4%, with a maximum luminance of about 350 cd m−2 at 13 V driving voltage (Ogawa, Ohnishi, & Shirota, 1997).
Amorphous Molecular Materials
Another significant application is in the field of amorphous molecular materials. Higuchi, Ohnishi, Nomura, Inada, and Shirota (1992) found that starburst precursor molecules based on π-electron systems, like tri-(p-terphenyl-4-yl)amine, constitute a new class of amorphous molecular materials with high glass-transition temperatures. This discovery suggests potential applications in areas requiring stable materials at varying temperatures (Higuchi et al., 1992).
Negative Electric-Field Dependence of Hole Drift Mobility
In the field of charge transport, Kageyama, Ohnishi, Nomura, and Shirota (1997) studied the negative electric-field dependence of hole drift mobility for a molecular glass of tri-(o-terphenyl-4-yl)amine. This study suggests potential applications in electronic devices where control of charge transport is crucial (Kageyama, Ohnishi, Nomura, & Shirota, 1997).
Propiedades
IUPAC Name |
4-(4-phenylphenyl)-N,N-bis[4-(4-phenylphenyl)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H39N/c1-4-10-40(11-5-1)43-16-22-46(23-17-43)49-28-34-52(35-29-49)55(53-36-30-50(31-37-53)47-24-18-44(19-25-47)41-12-6-2-7-13-41)54-38-32-51(33-39-54)48-26-20-45(21-27-48)42-14-8-3-9-15-42/h1-39H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEELZNKFYGCZKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=CC=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H39N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

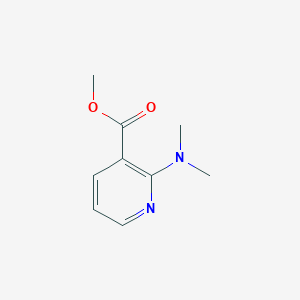
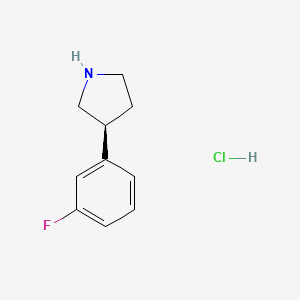
![9-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]carbazole](/img/structure/B3180246.png)



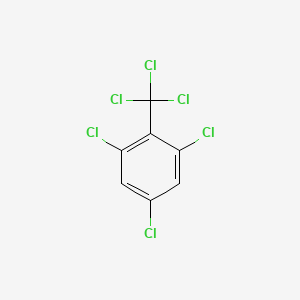

![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B3180299.png)


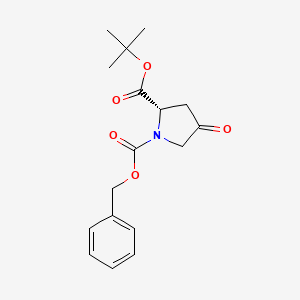
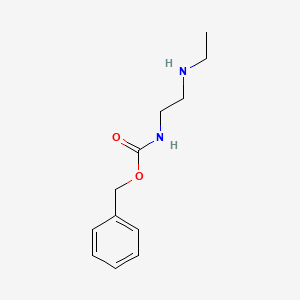
![(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry](/img/structure/B3180344.png)